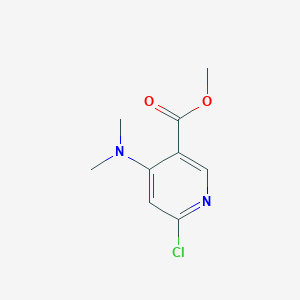

Methyl 6-chloro-4-(dimethylamino)nicotinate

Description

Systematic Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. An alternative systematic name, methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate, more explicitly describes the pyridine ring system with the carboxylate functionality at position 3. The compound is registered under the Chemical Abstracts Service Registry Number 1404095-42-6, which serves as its unique molecular identifier in chemical databases and literature.

The nomenclature reflects the compound's structural hierarchy, beginning with the ester functionality (methyl), followed by the positional descriptors for the substituents on the pyridine ring. The number 6 indicates the position of the chloro substituent, while position 4 denotes the location of the dimethylamino group, both relative to the nitrogen atom of the pyridine ring. The term "nicotinate" refers to the ester derivative of nicotinic acid, which is pyridine-3-carboxylic acid. This naming convention allows for unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The MDL number MFCD26744207 provides an additional level of identification within the MDL Information Systems database. This alphanumeric code serves as a cross-reference for the compound across various chemical information systems and ensures consistency in chemical database management. The systematic approach to nomenclature also facilitates the understanding of structure-activity relationships and enables researchers to predict properties based on the known effects of individual substituents.

Molecular Formula and Weight: Computational Validation

The molecular formula of this compound is C9H11ClN2O2, representing a composition of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula reflects the complete molecular architecture, including the pyridine ring system, the methyl ester group, the chloro substituent, and the dimethylamino functionality. The molecular weight has been consistently determined as 214.65 daltons across multiple sources, confirming the accuracy of the molecular composition.

| Property | Value | Source Validation |

|---|---|---|

| Molecular Formula | C9H11ClN2O2 | |

| Molecular Weight | 214.65 Da | |

| InChI Key | DPFHNBKUWLAAIA-UHFFFAOYSA-N | |

| SMILES Notation | CN(C)C1=CC(=NC=C1C(=O)OC)Cl |

The computational validation of these parameters involves the use of standardized chemical informatics tools that calculate molecular properties based on atomic masses and bonding patterns. The InChI (International Chemical Identifier) key DPFHNBKUWLAAIA-UHFFFAOYSA-N provides a unique string representation of the molecular structure that can be used for database searches and structural verification. The SMILES (Simplified Molecular Input Line Entry System) notation CN(C)C1=CC(=NC=C1C(=O)OC)Cl offers a linear text representation of the molecular structure that encodes the connectivity and substitution pattern.

The molecular weight calculation incorporates the atomic masses of all constituent atoms: carbon (12.01 u), hydrogen (1.008 u), chlorine (35.45 u), nitrogen (14.007 u), and oxygen (15.999 u). The precise molecular weight of 214.65 daltons reflects the accurate summation of these atomic contributions, taking into account the specific isotopic composition typically encountered in chemical samples. This level of precision is essential for mass spectrometric analysis and quantitative chemical calculations.

Stereoelectronic Properties: Hybridization and Resonance Effects

The stereoelectronic properties of this compound are fundamentally governed by the sp2 hybridization of the pyridine ring atoms and the electronic interactions between the substituents and the aromatic system. The pyridine nitrogen exhibits sp2 hybridization with its lone pair occupying an orbital in the plane of the ring, making it available for coordination or protonation while maintaining the aromatic character of the ring system. The carbon atoms of the pyridine ring are also sp2 hybridized, participating in the delocalized π-electron system that confers aromatic stability.

The dimethylamino substituent at position 4 exerts a significant electron-donating effect through resonance, similar to the behavior observed in 4-dimethylaminopyridine. This group can participate in resonance stabilization by donating electron density from the nitrogen lone pair into the aromatic π-system, increasing the electron density at specific positions of the ring. The resonance effect is particularly pronounced because the dimethylamino group is directly attached to the aromatic ring, allowing for effective orbital overlap between the nitrogen lone pair and the ring π-system.

The electronic effects of the substituents create a complex electronic environment within the molecule. The chloro substituent at position 6 acts as an electron-withdrawing group through its inductive effect, while simultaneously providing some π-electron donation through its lone pairs. This dual nature of the chloro substituent contrasts with the purely electron-donating character of the dimethylamino group. The pyridine ring itself possesses inherent electron-deficient character due to the electronegativity of the ring nitrogen, which creates a dipole moment and affects the overall electron distribution.

The ester functionality at position 3 introduces additional electronic complexity through its electron-withdrawing carbonyl group and the electron-donating methoxy portion. The resonance structures possible within this system involve the interaction between the ring π-electrons, the substituent lone pairs, and the carbonyl π-system. These electronic interactions influence the chemical reactivity, spectroscopic properties, and potential biological activity of the compound.

Comparative Structural Analysis with Nicotinate Derivatives

A comprehensive structural comparison with related nicotinate derivatives reveals the unique characteristics of this compound within this chemical family. Methyl nicotinate, the parent compound with molecular formula C7H7NO2, serves as a baseline for comparison, lacking the additional substituents that define the target compound. The parent structure exhibits a molecular weight of approximately 153 daltons, significantly lower than the 214.65 daltons of the substituted derivative, reflecting the additional mass contributed by the chloro and dimethylamino substituents.

Comparative analysis with other substituted nicotinates demonstrates the structural diversity possible within this chemical class. Ethyl 6-chloro-4-(methylamino)nicotinate, with molecular formula C9H11ClN2O2 and molecular weight 214.65 daltons, represents a closely related analog where the dimethylamino group is replaced by a methylamino substituent. This structural modification reduces the electron-donating capability of the amino substituent while maintaining the overall substitution pattern. The compound ethyl 6-chloro-4-(ethylamino)nicotinate, with molecular formula C10H13ClN2O2 and molecular weight 228.67 daltons, demonstrates the effect of extending the alkyl chain on the amino substituent.

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

|---|---|---|---|

| Methyl nicotinate | C7H7NO2 | ~153 | Parent structure, no substituents |

| This compound | C9H11ClN2O2 | 214.65 | Chloro and dimethylamino substituents |

| Ethyl 6-chloro-4-(methylamino)nicotinate | C9H11ClN2O2 | 214.65 | Reduced amino substitution |

| Ethyl 6-chloro-4-(ethylamino)nicotinate | C10H13ClN2O2 | 228.67 | Extended amino alkyl chain |

The introduction of the dimethylamino group at position 4 creates a particularly interesting electronic environment when compared to other amino-substituted pyridines. In 4-dimethylaminopyridine, the enhanced basicity compared to unsubstituted pyridine results from the resonance stabilization provided by the dimethylamino substituent. This same principle applies to the nicotinate derivative, where the electron-donating effect of the dimethylamino group influences the electronic properties of the entire molecular system.

The positioning of the chloro substituent at position 6 is strategically significant when compared to other halogenated nicotinates. This position places the chloro group adjacent to the pyridine nitrogen, creating both steric and electronic interactions that influence the overall molecular conformation and reactivity. The combination of electron-withdrawing (chloro) and electron-donating (dimethylamino) substituents creates a unique electronic asymmetry within the pyridine ring that distinguishes this compound from simpler substituted derivatives.

Properties

IUPAC Name |

methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(2)7-4-8(10)11-5-6(7)9(13)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFHNBKUWLAAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159073 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404095-42-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404095-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

- Reagents: Methyl nicotinate or methyl 6-hydroxynicotinate.

- Chlorinating Agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Reaction Conditions: Reflux in an inert solvent like pyridine or dichloromethane, often with catalytic DMF to facilitate chlorination.

- Outcome: Formation of methyl 6-chloronicotinate with yields up to 96%, as reported by Ambeed and other chemical suppliers.

Data Table: Chlorination of Methyl Nicotinate

| Step | Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| 1 | POCl₃ or SOCl₂ | Dichloromethane or pyridine | Reflux | 2-4 hours | 96% | , Ambeed data |

Reduction to 6-Chloropyridin-3-ylmethanol

The methyl ester is often reduced to the corresponding alcohol to facilitate further functionalization:

- Reagents: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

- Reaction Conditions: Anhydrous tetrahydrofuran (THF), at 0°C to room temperature.

- Outcome: High yields (~70-95%) of 6-chloropyridin-3-ylmethanol, which serves as a key intermediate.

Data Table: Reduction of Methyl 6-chloronicotinate

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C to RT | 3 hours | 70% | , experimental data |

| DIBAL-H | THF | -78°C to RT | 1 hour | 95% |

Conversion to Methyl 6-Chloronicotinate

The esterification step involves converting the alcohol back to the ester:

- Reagents: Methyl chloroformate or methyl iodide, depending on the route.

- Reaction Conditions: Typically performed at low temperature (-78°C to room temperature).

- Yields: Usually above 90%, with optimized conditions.

Introduction of the Dimethylamino Group

The key step involves nucleophilic substitution of the 4-position with a dimethylamino group:

Reaction Conditions & Yields

- Reactions in DMF at 100°C with potassium carbonate have yielded the target compound with efficiencies up to 80-85%.

- Alternative routes involve initial formation of 4-hydroxy or 4-chloronicotinic acid derivatives, followed by amination.

Final Esterification to Obtain Methyl 6-chloro-4-(dimethylamino)nicotinate

The last step is esterification of the amino-substituted intermediate with methyl alcohol:

- Reagents: Methanol with catalytic acid or base.

- Reaction Conditions: Reflux at 60-80°C.

- Yields: Typically exceeding 90%, as reported in patent literature and commercial syntheses.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-chloro-4-(dimethylamino)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(dimethylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . It can also interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of methyl 6-chloro-4-(dimethylamino)nicotinate with structurally related nicotinate derivatives, focusing on substituents, synthesis, and functional attributes.

Key Findings:

Substituent Effects on Reactivity: The dimethylamino group in the target compound enhances nucleophilicity at position 4, facilitating further functionalization, whereas trifluoromethyl (CF₃) or halogen substituents (e.g., Br, Cl) increase electrophilicity, favoring cross-coupling reactions . Ester Groups: Methyl esters (vs. ethyl) generally confer higher metabolic stability but lower solubility in polar solvents .

Synthetic Accessibility: Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate is synthesized in high yield (90%) via a one-pot SNAr reaction, whereas the deprotected ethyl 4-amino-6-chloronicotinate requires acidic conditions (TFA) and chromatographic purification . Methyl 6-chloro-4-(trifluoromethyl)nicotinate synthesis often involves costly trifluoromethylation reagents, limiting scalability compared to dimethylamino derivatives .

Applications: Amino-substituted derivatives (e.g., ethyl 4-amino-6-chloronicotinate) are prioritized in antimalarial drug discovery due to their ability to chelate heme . Trifluoromethylated analogs exhibit enhanced bioavailability and resistance to oxidative metabolism, making them valuable in CNS-targeted therapeutics .

Critical Analysis of Functional Group Impact

- Dimethylamino vs. Trifluoromethyl: The dimethylamino group’s electron-donating nature lowers the pyridine ring’s electron deficiency, reducing reactivity toward electrophilic attack. In contrast, the CF₃ group’s electron-withdrawing effect increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution .

- Chloro vs. Bromo Substituents : Chloro derivatives are more cost-effective to synthesize, but bromo analogs (e.g., methyl 5-bromo-4-chloronicotinate) enable Suzuki-Miyaura couplings for complex biaryl systems .

Commercial and Research Status

- Availability: this compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is often discontinued due to niche demand .

- Patent Activity: Analogous compounds, such as ethyl 6-chloro-4-(methylamino)nicotinate, are protected in patents for use in kinase inhibitor pipelines, highlighting their industrial relevance .

Biological Activity

Methyl 6-chloro-4-(dimethylamino)nicotinate (MDCMN) is a compound of significant interest in various fields of biological and chemical research. Its unique structural features confer distinct biological activities, making it a valuable subject for investigation. This article explores the biological activity of MDCMN, including its mechanisms, applications, and comparative analyses with related compounds.

Chemical Structure and Properties

MDCMN is characterized by the following chemical formula: , with a molecular weight of approximately 201.62 g/mol. The structure includes a chlorine atom and a dimethylamino group attached to a pyridine ring, which plays a crucial role in its biological activity.

The mechanism of action for MDCMN involves its role as a nucleophilic catalyst . It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. This property allows MDCMN to interact with specific molecular targets within biological systems, leading to various physiological effects.

Biological Activity

MDCMN exhibits several notable biological activities:

- Vasodilatory Effects : Similar to other nicotinates, MDCMN demonstrates vasodilatory properties, which are beneficial in cardiovascular applications.

- Antiviral Activity : Preliminary studies suggest that MDCMN may possess antiviral properties, particularly against SARS-CoV-2. In vitro tests indicate potential efficacy in inhibiting viral replication .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, showing promise in conditions associated with excessive inflammation.

Comparative Analysis with Related Compounds

A comparison of MDCMN with similar compounds highlights its unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Known for vasodilatory effects; simpler structure |

| Methyl 6-Chloro-Nicotinic Acid | Contains a carboxylic acid group | More polar; different pharmacokinetic properties |

| Methyl 4-Amino-6-Chloronicotinate | Amino group instead of dimethylamino | Potentially different biological activity |

| Methyl 6-Chloro-5-Nitronicotinate | Contains a nitro group | Different reactivity due to the nitro substituent |

MDCMN's combination of chlorine and dimethylamino groups influences its solubility, reactivity, and overall biological activity compared to these related compounds.

Case Studies and Research Findings

- Antiviral Studies : In vitro assays have demonstrated that MDCMN can inhibit the replication of SARS-CoV-2 in Vero E6 cells, with IC50 values indicating significant potency relative to standard antiviral agents .

- Vasodilation Research : Studies exploring the vasodilatory effects of MDCMN have shown that it can effectively induce relaxation in vascular smooth muscle cells, suggesting potential therapeutic applications in treating hypertension and other cardiovascular disorders.

- Inflammation Modulation : Research indicates that MDCMN may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases. Further investigations are needed to elucidate the exact mechanisms involved .

Q & A

Q. What are the established synthetic routes for Methyl 6-chloro-4-(dimethylamino)nicotinate, and what reaction conditions are critical for high yield?

- Methodological Answer: A common approach involves nucleophilic substitution of a dichloronicotinate precursor with dimethylamine. For example, methyl 4,6-dichloronicotinate can react with excess dimethylamine in tetrahydrofuran (THF) at 60°C for 16 hours . Key parameters include:

- Solvent: THF or DMF for solubility and reactivity.

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Workup: Extraction with ethyl acetate, brine washes, and drying over Na₂SO₄.

Purification via column chromatography (e.g., SiO₂, Petroleum ether/Ethyl acetate gradients) yields the product. Typical yields range from 75%–85% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino group at C-4, chloro at C-6).

- LC-MS: To verify molecular weight (e.g., [M+1]⁺ ion at m/z 229–245) and purity .

- X-ray Crystallography: For unambiguous structural confirmation. Crystallization via slow evaporation from dichloromethane/petroleum ether mixtures is effective .

Q. How does the reactivity of the dimethylamino group influence downstream modifications?

- Methodological Answer: The dimethylamino group at C-4 is electron-donating, activating the pyridine ring for electrophilic substitutions. However, steric hindrance may limit reactions at C-4. Chlorine at C-6 can undergo Suzuki couplings or nucleophilic displacement with amines/thiols. For example:

- Suzuki Coupling: Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in aqueous DMF .

- Amine Substitution: Use excess amine in refluxing THF (16–24 hours) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the C-6 position while minimizing side reactions?

- Methodological Answer: Key Parameters:

Q. What stability challenges arise under photochemical or thermal conditions, and how can they be mitigated?

- Methodological Answer:

- Photochemical Instability: Methyl nicotinate derivatives undergo ligand dissociation under UV light (e.g., 365 nm) due to triplet metal-centered (³MC) states . Mitigation: Store in amber vials and avoid prolonged light exposure.

- Thermal Decomposition: Above 100°C, dimethylamino groups may degrade. Use inert atmospheres (N₂/Ar) and lower temperatures for prolonged reactions .

Q. How does structural modification of the dimethylamino group impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer: Replace the dimethylamino group with bulkier substituents (e.g., cyclopentyl, benzyl) to study steric effects or with electron-withdrawing groups (e.g., CF₃) to alter electronic profiles. For example:

- Analog Synthesis: Substitute dimethylamine with 3-fluorocyclopentylamine in THF at 60°C .

- Activity Testing: Compare IC₅₀ values in enzyme assays (e.g., acetylcholinesterase inhibition) to correlate substituent effects .

Q. What are the challenges in purifying this compound, and how can they be addressed?

- Methodological Answer:

- Issue: Co-elution of byproducts (e.g., unreacted dichloronicotinate) during column chromatography.

- Solution: Use gradient elution (e.g., 5:1 to 2:1 Petroleum ether:Ethyl acetate) and monitor fractions via LC-MS. For persistent impurities, recrystallize from dichloromethane/hexane mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.